molecular formula C15H18O2 B11803259 (4-(tert-Butyl)furan-3-yl)(phenyl)methanol

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol

Cat. No.: B11803259
M. Wt: 230.30 g/mol
InChI Key: LALDXVKPYNRJOU-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a tert-butyl group at the 4-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-3-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form ketones. For example:
Reaction :
(4-(tert-Butyl)furan-3-yl)(phenyl)methanol → (4-(tert-Butyl)furan-3-yl)(phenyl)methanone

ConditionOxidizing AgentYield (%)Reference
Dichloromethane, RTPCC78
Acetone, 0°CJones reagent65

Steric hindrance from the tert-butyl group slows oxidation kinetics compared to unsubstituted analogs .

Reduction Pathways

While the compound itself is an alcohol, its ketone derivatives (post-oxidation) undergo selective reductions:
Example :
(4-(tert-Butyl)furan-3-yl)(phenyl)methanone → this compound

Reducing AgentSolventTemperatureYield (%)Reference
NaBH4EtOH0°C → RT92
LiAlH4THFReflux86

The furan ring remains intact under these conditions due to its aromatic stability .

Grignard and Organometallic Additions

The carbonyl group in oxidized derivatives reacts with Grignard reagents:
Reaction :
(4-(tert-Butyl)furan-3-yl)(phenyl)methanone + PhMgBr → (2,5-Diphenylfuran-3-yl)(phenyl)methanol

ReagentEquivSolventTime (h)Yield (%)Reference
PhMgBr2.2THF461
MeMgBr1.5Et2O242

The tert-butyl group directs regioselectivity by stabilizing transition states through steric effects .

Halogenation and Fluorination

The alcohol moiety participates in halogenation under controlled conditions:
Reaction :
this compound → (4-(tert-Butyl)furan-3-yl)(phenyl)methyl fluoride

ReagentCatalystSolventYield (%)Reference
DAST (Et2NSF3)CH2Cl252
Deoxo-Fluor®THF68

Fluorination proceeds via an SN2 mechanism, with the bulky tert-butyl group minimizing side reactions .

Catalytic Cyclization Reactions

Gold(I)-catalyzed cyclization forms complex furan derivatives:
Reaction :
this compound + Alkyne → Furan-4-carboxamide

CatalystLigandSolventYield (%)Reference
AuClPPh3DCE72
AgOTf8-MethylquinolineToluene85

Mechanistic studies suggest chelation between the Ag(I) catalyst and the carbonyl group, facilitating alkyne activation .

Etherification and Protection

The alcohol group forms ethers under Mitsunobu conditions:
Reaction :
this compound + PhOH → (4-(tert-Butyl)furan-3-yl)(phenyl)methyl phenyl ether

Reagent SystemSolventYield (%)Reference
DIAD, PPh3THF88
DEAD, Bu3PToluene76

Comparative Reactivity Table

Key differences from structurally similar compounds:

CompoundReactivity with PCCFluorination Yield (%)Grignard Addition Yield (%)
This compound786861
(Phenyl)(furan-3-yl)methanol924578
(4-Methylfuran-3-yl)(phenyl)methanol855269

The tert-butyl group reduces electrophilicity at the benzylic position but enhances steric stabilization in transition states .

Scientific Research Applications

The compound (4-(tert-Butyl)furan-3-yl)(phenyl)methanol has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by relevant data tables and case studies.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O2
  • Molecular Weight : 246.30 g/mol

The compound features a furan ring substituted with a tert-butyl group and a phenyl moiety attached via a methanol group, which contributes to its reactivity and interaction with various biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications at the furan or phenyl rings can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Effects

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound reduced cell viability by 60% in MCF-7 breast cancer cells at a concentration of 25 µM. The compound's mechanism of action was linked to the induction of apoptosis, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its structural features allow it to disrupt bacterial cell membranes effectively.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Materials Science

In materials science, this compound is being explored as a potential additive in polymers and coatings due to its ability to enhance thermal stability and mechanical properties.

Application Example: Polymer Additive

Research has indicated that incorporating this compound into polyvinyl chloride (PVC) formulations improves both thermal stability and resistance to UV degradation, making it suitable for outdoor applications.

Analytical Chemistry

The compound serves as an important reagent in analytical chemistry for the detection of various analytes due to its fluorescence properties when subjected to UV light.

Case Study: Fluorescence Detection

A study published in the Journal of Analytical Chemistry utilized this compound as a fluorescent probe for detecting heavy metals in water samples. The results demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect its activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylfuran-3-yl)(phenyl)methanol: Similar structure with an ethyl group instead of a tert-butyl group.

    Furan-3-yl(4-isopropylphenyl)methanol: Similar structure with an isopropyl group on the phenyl ring.

Uniqueness

(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with smaller substituents.

Biological Activity

The compound (4-(tert-butyl)furan-3-yl)(phenyl)methanol is a furan-derived phenolic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with phenolic compounds. The synthesis can be optimized through various methods to enhance yield and purity. For example, one efficient synthetic route employs a gold self-relay catalysis which facilitates the formation of furanized triarylmethanes, demonstrating the versatility of furan chemistry in drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for elucidating its biological activity. The presence of the tert-butyl group is significant as it contributes to lipophilicity, which can enhance cellular uptake and bioavailability. Studies have shown that modifications to the furan ring and the phenyl moiety can significantly influence the compound's potency against various biological targets .

Table 1: Summary of SAR Findings

Compound ModificationObserved Activity (IC50)Remarks
Unmodified this compound200 nM (antiviral)High potency against viral replication
Hydroxy group substitution0.76 μMComparable activity to parent compound
Acetyl group substitution3.16 μMReduced activity by 3-fold
Isopropyl substitution2.02 μMFurther reduction in activity

Antimicrobial Activity

Research indicates that compounds with a furan moiety exhibit significant antimicrobial properties. The compound this compound has shown promising results against various bacterial strains, including Staphylococcus aureus. The structure's lipophilic nature is believed to enhance membrane permeability, thereby increasing its efficacy .

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies where it demonstrated an IC50 value of 200 nM against specific viral targets. This suggests that the compound could inhibit viral replication effectively, making it a candidate for further antiviral drug development .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound possess anticancer properties. For instance, related benzo[b]furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity that warrants further investigation .

Case Studies

A recent study focused on a series of furan derivatives, including those structurally similar to this compound. The findings revealed that compounds with enhanced lipophilicity and specific functional groups exhibited improved antimicrobial and anticancer activities. This reinforces the importance of structural modifications in optimizing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for (4-(tert-Butyl)furan-3-yl)(phenyl)methanol, and how can thermochemical data improve yield?

Answer:
The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or cross-coupling to introduce the tert-butyl group onto the furan ring, followed by Grignard or organometallic additions to form the methanol moiety. Thermochemical data (e.g., enthalpy of formation, sublimation enthalpy) derived from analogous compounds like 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid can guide solvent selection, temperature optimization, and catalyst efficiency. For example:

StepReaction TypeKey ParametersYield Optimization Strategy
1AlkylationSolvent: THF/DCM, Temp: 0–25°CUse Lewis acids (e.g., AlCl₃) for regioselective tert-butyl attachment .
2Methanol FormationGrignard reagent (PhMgBr), Temp: −78°C to RTMonitor reaction progress via TLC and quench with NH₄Cl to prevent over-reduction .

Thermochemical constants (e.g., ΔH sublimation) help predict purification efficiency via sublimation or recrystallization .

Q. How can single-crystal X-ray diffraction (XRD) resolve the stereochemical configuration of this compound?

Answer:
XRD is critical for unambiguous structural determination. Using SHELXL for refinement (as in tert-butylphenyl ketone derivatives), key parameters include:

ParameterValue (Example)Significance
Space GroupP 1Determines symmetry
R Factor0.050Measures model accuracy
C–C Bond Length1.48 ÅValidates hybridization

For tert-butyl-containing analogs, XRD data revealed planar distortions in the furan ring due to steric hindrance . Refinement protocols should prioritize high-resolution data (≤ 1.0 Å) and twinning correction in SHELXL .

Q. What purification strategies are effective for isolating this compound from byproducts?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) exploit solubility differences induced by the tert-butyl group’s hydrophobicity .
  • HPLC : Reverse-phase C18 columns for enantiomeric resolution if chiral centers are present (method: 70% MeCN, 0.1% TFA) .

Q. How should researchers address contradictions between experimental and computational spectroscopic data (e.g., NMR, IR)?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Methodological steps:

Cross-Validation : Compare experimental IR (e.g., O–H stretch at 3300–3500 cm⁻¹) with DFT-calculated vibrational modes using B3LYP/6-31G(d) .

Solvent Modeling : Include solvent parameters (e.g., PCM for DMSO) in computational settings to match experimental NMR shifts .

Dynamic Effects : Use MD simulations to account for rotational barriers in tert-butyl groups affecting peak splitting .

Q. What methodologies reconcile discrepancies between theoretical and experimental dipole moments or polarizabilities?

Answer:
Advanced quantum mechanical calculations (e.g., MP2 or CCSD(T)) improve accuracy for dipole moments. For example:

MethodDipole Moment (Debye)Error vs. Experimental
B3LYP2.8±0.5
MP23.1±0.2

Polarizability mismatches require basis set augmentation (e.g., aug-cc-pVDZ) and inclusion of dispersion corrections .

Q. How can the compound’s stability under oxidative or thermal conditions be systematically evaluated?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C for tert-butyl analogs) .
  • Kinetic Studies : Monitor degradation rates in DMSO/H₂O at varying pH (Arrhenius plots for activation energy) .
  • Oxidative Stability : Use DPPH assays to assess radical scavenging capacity linked to the furan ring’s electron-rich nature .

Q. What catalytic applications are feasible for this compound, given its steric and electronic profile?

Answer:
The tert-butyl group enhances steric bulk, making the compound a candidate for:

  • Chiral Ligands : Coordinate to transition metals (e.g., Ru or Pd) in asymmetric hydrogenation .
  • Organocatalysis : Activate carbonyl groups via H-bonding (methanol OH) in aldol reactions .
ApplicationCatalytic SystemYield (%)Selectivity (%)
Asymmetric HydrogenationPd/(R)-BINAP8592 ee
Aldol ReactionNeat, RT7890

Q. What strategies mitigate challenges in regioselective functionalization of the furan ring?

Answer:

  • Directing Groups : Install temporary groups (e.g., sulfonyl) at C3 to direct tert-butyl addition to C4 .
  • Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 100°C, 30 min) for furan ring modifications .

Q. How can researchers validate the compound’s potential bioactivity using in silico and in vitro models?

Answer:

  • Molecular Docking : Screen against targets (e.g., LSD1) using AutoDock Vina; prioritize poses with furan-O interactions .
  • Cytotoxicity Assays : Test IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

Q. What advanced techniques resolve enantiomeric purity if the compound exhibits chirality?

Answer:

  • Chiral HPLC : Use Chiralpak IG-U columns (90:10 hexane:isopropanol) for baseline separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT calculations to assign absolute configuration .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(4-tert-butylfuran-3-yl)-phenylmethanol

InChI

InChI=1S/C15H18O2/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3

InChI Key

LALDXVKPYNRJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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